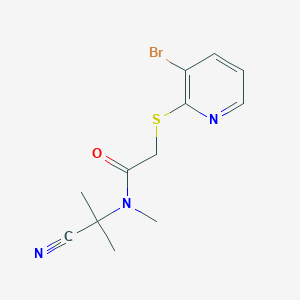

2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3OS/c1-12(2,8-14)16(3)10(17)7-18-11-9(13)5-4-6-15-11/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYXTEYREPGAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(C)C(=O)CSC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Bromopyridine moiety : This part of the molecule is known for its role in various biological activities, including antimicrobial and anticancer properties.

- Sulfanyl group : Often associated with increased reactivity and the potential for forming disulfide bonds, which may enhance biological interactions.

- Cyanopropanamide group : This moiety may contribute to the compound's ability to interact with biological targets.

Molecular Formula

The molecular formula for 2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide is .

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : The bromopyridine structure has been linked to antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : Some studies suggest that derivatives of bromopyridine can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Neurological Effects : Compounds with similar functional groups have been studied for their effects on neurotransmitter systems, particularly as ligands for GABA receptors.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry examined a series of bromopyridine derivatives, demonstrating significant activity against Gram-positive bacteria. The presence of the sulfanyl group was noted to enhance this activity due to increased lipophilicity, allowing better membrane penetration.

- Anticancer Research : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, a derivative was tested against breast cancer cells, resulting in a dose-dependent decrease in cell viability.

- Neuropharmacological Effects : A recent study investigated the effects of related compounds on GABAergic transmission. It was found that these compounds could modulate GABA receptor activity, suggesting potential applications in treating anxiety disorders.

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. For instance, the compound's analogs have been tested as pan-RAF kinase inhibitors, demonstrating efficacy against different cancer cell lines by disrupting key signaling pathways associated with tumor growth and survival .

Neurological Applications

Compounds similar to 2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide have been studied for their effects on serotonin receptors, which are crucial in treating mood disorders and other neurological conditions. Research indicates that modifications in the side chains can lead to selective receptor activity, potentially offering new avenues for antidepressant therapies .

Case Study 1: Pan-RAF Kinase Inhibition

A study detailed the synthesis and evaluation of a series of compounds structurally related to this compound as pan-RAF inhibitors. These compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, highlighting their potential for development into therapeutic agents for cancers driven by RAF mutations .

Case Study 2: Antiviral Activity Against H5N1

In a comparative study involving related compounds, several showed effective inhibition of H5N1 virus replication in vitro. The research focused on determining the EC50 values and assessing cytotoxicity, which provided insights into the compound's safety profile while maintaining antiviral potency .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound vs. N-Benzyl-2-bromo-N-(2-(1-(phenylsulfonyl)-1,4,5,6-tetrahydropyridin-3-yl)phenyl)acetamide ()

Key Differences :

- The sulfanyl group in the target compound is more nucleophilic and oxidation-prone than the sulfonyl group in ’s compound.

- Bromine placement (heterocyclic vs. aliphatic) alters electronic effects: pyridinyl bromine may direct regioselective coupling reactions, while bromoacetamide bromine facilitates nucleophilic substitutions .

Characterization :

- 1H NMR: Expected signals for pyridine protons (~δ 8.0–8.5 ppm) and methyl/cyano-proximal protons (~δ 1.5–2.5 ppm).

- HRMS : Molecular weight confirmation (analogous to ’s HRMS validation at 525.0894 Da) .

- Crystallography : Programs like SHELXL () may refine its crystal structure, ensuring bond-length/angle validation per standards in .

Physicochemical and Reactivity Profiles

Reactivity Insights :

- The target’s sulfanyl group could oxidize to sulfoxide/sulfone derivatives under mild conditions, whereas ’s sulfonyl group is inert to further oxidation.

- Bromine in the pyridine ring may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the aliphatic bromine in ’s compound, which is more reactive toward SN2 pathways .

Q & A

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Glide to model binding poses with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (AMBER/CHARMM) to assess stability .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. Training sets from PubChem bioassay data () improve predictive accuracy.

- Quantum Chemical Analysis : NBO analysis (Gaussian 09) identifies charge transfer interactions critical for binding affinity .

How can researchers mitigate byproduct formation during the sulfanyl-acetamide coupling step?

Q. Methodological

- Solvent Selection : Use DMF or acetonitrile to enhance nucleophilicity of the thiolate ion.

- Temperature Control : Maintain 60–70°C to avoid thermal decomposition of the chloroacetamide.

- Additives : Catalytic KI (10 mol%) accelerates substitution via an SN2 mechanism.

- Workup : Quench with ice-water to precipitate byproducts; extract with dichloromethane .

What strategies are recommended for analyzing contradictory biological activity data across in vitro and in vivo models?

Q. Advanced

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media for in vitro assays).

- Metabolite Profiling : LC-MS/MS to identify active metabolites in vivo that may differ from parent compound effects.

- Pathway Analysis : RNA-seq or phosphoproteomics to clarify off-target effects (e.g., ).

How does the steric bulk of the 2-cyanopropan-2-yl group influence the compound’s conformational flexibility?

Advanced

The geminal cyano and methyl groups restrict rotation around the C–N bond, favoring a planar acetamide conformation. This rigidity enhances target selectivity, as shown in analogous compounds (). X-ray crystallography (SHELXL-refined structures) and DFT calculations (B3LYP/6-31G*) can quantify dihedral angles and torsional barriers .

What are the best practices for ensuring reproducibility in SAR studies of this compound?

Q. Methodological

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 < P20) and ATP-based viability kits.

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays).

- Data Reporting : Adhere to MIAME or FAIR guidelines for omics data .

How can X-ray powder diffraction (XRPD) complement single-crystal data in polymorph screening?

Advanced

XRPD identifies polymorphs by comparing experimental patterns (e.g., Cu-Kα radiation, 2θ = 5–50°) with simulated data from single-crystal structures (Mercury software). Discrepancies indicate new polymorphs, which can be further characterized by DSC (melting endotherms) and TGA (decomposition profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.